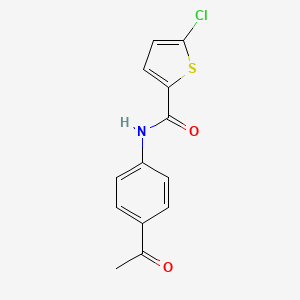

2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3-oxazoles, which is the core structure of the compound, has been extensively studied . Various methods have been developed for the synthesis of 1,3-oxazoles, including direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . The synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine has also been reported .Chemical Reactions Analysis

The chemical reactions of 1,3-oxazoles have been well-studied . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Additionally, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines enables the preparation of substituted oxazoles .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Oxazoles, such as 2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride, are crucial in pharmaceutical chemistry due to their presence in many biologically active compounds. They serve as the core structure for various drugs exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The compound’s ability to act as a building block for synthesizing these bioactive molecules makes it invaluable in drug discovery and development.

Magnetic Nanocatalysts in Organic Synthesis

The compound has been utilized in the development of magnetic nanocatalysts for the synthesis of oxazole derivatives. These catalysts are not only stable but can be easily separated from the reaction mixture, making the process eco-friendly and efficient . This application is particularly significant in green chemistry, where minimizing waste and simplifying processes is a priority.

Antimicrobial Activity

Derivatives of oxazoles, including 2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride, have shown a broad range of antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents that could be used to combat resistant strains of bacteria and other pathogens .

Anti-Cancer Research

Oxazole derivatives are being explored for their potential as anti-cancer agents. The structural motif of oxazoles is found in several anticancer drugs, and the compound could be pivotal in synthesizing new molecules with improved efficacy against various forms of cancer .

Agricultural Applications

In agriculture, oxazole derivatives are used as herbicides, insecticides, and plant protection agents. Their biological activity can be harnessed to protect crops from diseases caused by bacteria, viruses, and fungi, thereby improving yield and crop quality .

Eigenschaften

IUPAC Name |

2-methyl-1,3-oxazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQYOVRZNMZGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-oxazole-4-carboximidamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)

![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2895158.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)